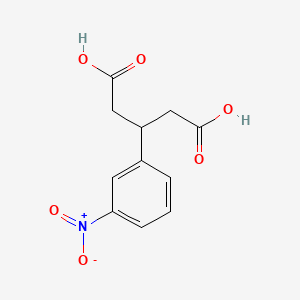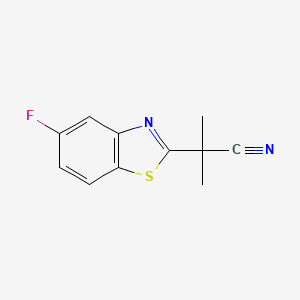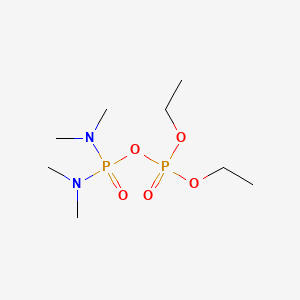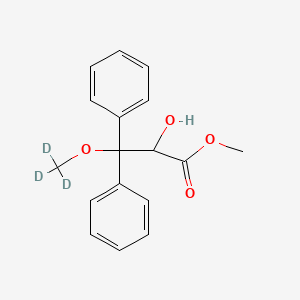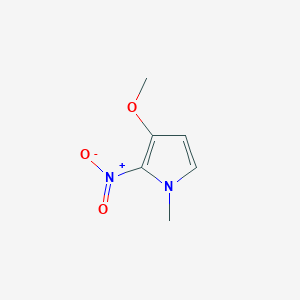![molecular formula C96H146N8O8 B13837897 6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13837897.png)
6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine is a phthalocyanine derivative known for its unique structural and electronic properties. This compound is characterized by the presence of eight octyloxy groups attached to the phthalocyanine core, which significantly influences its solubility and liquid crystalline behavior . Phthalocyanines are a class of macrocyclic compounds that have gained attention due to their applications in various fields such as materials science, electronics, and medicine.
Vorbereitungsmethoden
The synthesis of 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine typically involves the reaction of phthalonitrile derivatives with appropriate alkoxy substituents. One common method includes the reaction of 4,5-dichlorophthalonitrile with octanol in the presence of a base to form the corresponding phthalonitrile derivative, which is then cyclotetramerized to yield the desired phthalocyanine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecular architectures. In biology and medicine, it has been studied for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation . In industry, this compound is utilized in the development of organic semiconductors and liquid crystalline materials .
Wirkmechanismus
The mechanism of action of 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine involves its interaction with molecular targets and pathways within cells. Upon light irradiation, the compound can generate reactive oxygen species, leading to oxidative stress and cell damage. This property is particularly useful in photodynamic therapy, where the compound selectively targets and destroys cancer cells . The molecular targets and pathways involved in this process include cellular membranes, proteins, and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine can be compared with other phthalocyanine derivatives such as 2,3,9,10,16,17,23,24-octakis(3-phenoxyphenoxy)phthalocyanine and 2,3,9,10,16,17,23,24-octakis(hexylsulfonyl)phthalocyanine . These compounds share similar core structures but differ in their peripheral substituents, which influence their solubility, electronic properties, and applications. The unique octyloxy groups in 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine enhance its solubility and liquid crystalline behavior, making it particularly suitable for applications in organic electronics and materials science .
Eigenschaften
Molekularformel |
C96H146N8O8 |
|---|---|
Molekulargewicht |
1540.2 g/mol |
IUPAC-Name |
6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C96H146N8O8/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5/h65-72H,9-64H2,1-8H3,(H2,97,98,99,100,101,102,103,104) |
InChI-Schlüssel |
URYRXSHEJQXAAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC2=C3NC(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=N6)N=C8C9=CC(=C(C=C9C(=N3)N8)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
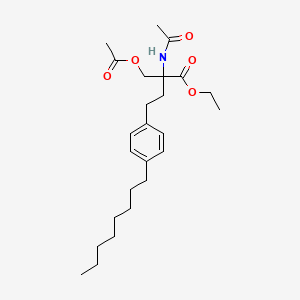
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
